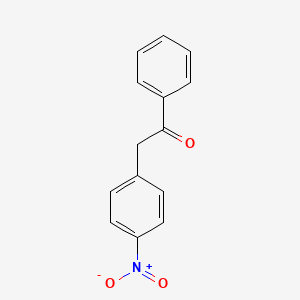







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14](Cl)(=O)[C:15](Cl)=O>C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([C:15]2[CH:14]=[CH:6][CH:5]=[CH:4][CH:9]=2)=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2]
|


|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 50°-60° C. for 2 hrs
|
|
Duration
|
2 h
|
|
Type
|
DISTILLATION
|
|
Details
|
after which time benzene and excess oxalyl chloride were distilled off under vacuum at 50° C. until a final volume of 500 mL
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with benzene (1 L)
|
|
Type
|
ADDITION
|
|
Details
|
To this was added anhydrous aluminum chloride (160 g) portion-wise over 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured over a mixture of ice (3 L) and concentrated HCl (1 L)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered through celite
|
|
Type
|
WASH
|
|
Details
|
the precipitate washed with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined filtrates were washed with water, saturated sodium bicarbonate and with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 227 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |